Bienvenue dans la boutique en ligne BenchChem!

Apica

Cannabinoid Pharmacology Receptor Binding Agonist Potency

APICA (SDB-001) is a structurally unique indole-based synthetic cannabinoid featuring an adamantyl carboxamide group that confers distinct CB1/CB2 binding and metabolic stability. Unlike generic CB agonists, its balanced receptor profile (EC50=34 nM CB1, 29 nM CB2) and intermediate in vivo potency tier make it an essential, non-substitutable reference standard for forensic LC-MS/MS method validation, clinical toxicology confirmation via di-/tri-hydroxylated urinary metabolites, and SAR-driven CB2-selective drug discovery programs.

Molecular Formula C24H32N2O
Molecular Weight 364.53
CAS No. 1345973-50-3
Cat. No. B610756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApica
CAS1345973-50-3
SynonymsSDB-001;  SDB 001;  SDB001
Molecular FormulaC24H32N2O
Molecular Weight364.53
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)NC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C24H32N2O/c1-2-3-6-9-26-16-21(20-7-4-5-8-22(20)26)23(27)25-24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3,(H,25,27)
InChIKeyMDJYHWLDDJBTMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





APICA (CAS 1345973-50-3): A Core Synthetic Cannabinoid Scaffold for Structure-Activity Relationship and Forensic Analysis


APICA (2NE1, SDB-001, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide) is an indole-based synthetic cannabinoid (SC) receptor agonist [1]. It features an adamantyl carboxamide group, distinguishing it from earlier naphthalene-based SCs like JWH-018 . First identified in 2012 as a designer drug, APICA serves as a critical reference standard for forensic toxicology and as a versatile scaffold for medicinal chemistry optimization towards selective cannabinoid receptor modulation [2][3].

Why APICA (CAS 1345973-50-3) Cannot Be Assumed Interchangeable with Other Synthetic Cannabinoids


APICA's pharmacological and metabolic profile is exquisitely sensitive to its precise structural features. The adamantyl group confers a distinct binding mode and metabolic stability relative to other SC chemotypes [1]. Furthermore, seemingly minor modifications, such as a single fluorine atom substitution (STS-135) or a change from an indole to an indazole core (APINACA), result in substantial differences in CB1 receptor binding affinity, functional potency, and in vivo effects [2][3]. Consequently, substituting APICA with a generic 'CB1/CB2 agonist' for research or method development is scientifically invalid and will compromise experimental reproducibility and data interpretation.

APICA (CAS 1345973-50-3) Differentiation Evidence: A Quantitative Guide for Scientific Procurement


CB1 Receptor Potency of APICA Compared to the Classical Naphthoylindole JWH-018 and the Indazole Analog APINACA

APICA demonstrates CB1 receptor potency that is nearly identical to the canonical SC JWH-018, while exhibiting more than 4-fold higher potency than its close indazole analog APINACA. This positions APICA as a high-potency alternative to JWH-018 with a distinct chemotype, and as a demonstrably superior agonist compared to APINACA for studies requiring robust CB1 activation [1][2].

Cannabinoid Pharmacology Receptor Binding Agonist Potency

Functional Activity at Human CB1 and CB2 Receptors: APICA's Balanced Agonist Profile

In a functional FLIPR membrane potential assay using human receptors, APICA acts as a potent and balanced agonist at both CB1 (EC50 = 34 nM) and CB2 (EC50 = 29 nM) receptors [1]. This profile is distinct from many SCs that show a marked preference for one receptor subtype. For context, the overall range of EC50 values for a panel of eight SCs in the same study spanned 2.8-1959 nM at CB1 and 6.5-206 nM at CB2, highlighting APICA's relatively high and balanced functional potency [2].

Functional Assay CB1/CB2 Activity FLIPR Assay

In Vivo Cannabimimetic Potency Ranking: Differentiating APICA from High- and Low-Potency Comparators

APICA's in vivo potency, measured by magnitude and duration of hypothermia in a rat biotelemetry model, was directly compared to seven other SCs [1]. The compounds were ranked for potency as: PB-22 > 5F-PB-22 = JWH-018 > AM-2201 > APICA = STS-135 = XLR-11 > UR-144. This places APICA in a distinct intermediate potency tier, significantly less potent than PB-22 and JWH-018, but more potent than UR-144. Crucially, APICA's in vivo profile is identical to its fluorinated analog STS-135 and the structurally distinct XLR-11.

In Vivo Pharmacology Behavioral Pharmacology Biotelemetry

Metabolic Stability and Bioanalytical Differentiation: APICA's Distinct Hydroxylation Pattern

In vitro metabolism studies using human liver microsomes (HLMs) revealed a distinct hydroxylation pattern for APICA compared to its fluorinated analog, 5F-APICA (STS-135) [1]. While both compounds undergo hydroxylation, the preferred urinary markers for detecting APICA abuse are the di- and tri-hydroxylated metabolites. In contrast, for 5F-APICA, a monohydroxy metabolite is a superior target [2]. Furthermore, the amide bond in APICA resisted metabolic cleavage, a key differentiating factor from compounds like APINACA, which is known to metabolically liberate amantadine [3].

Drug Metabolism Forensic Toxicology Mass Spectrometry

Medicinal Chemistry Tractability: APICA as a Scaffold for Developing Selective CB2 Agonists

APICA (SDB-001) has been successfully used as a starting point for rational drug design to achieve potent and selective CB2 receptor agonism, a desirable profile for therapeutic applications without CB1-mediated psychoactive side effects [1]. Optimization efforts demonstrated that relocating the amidoalkyl group from the 3-position (as in APICA) to the 2-position of the indole ring dramatically increased CB2 selectivity. One optimized analog, compound 57, exhibited potent CB2 agonist activity (EC50 = 114-142 nM) with no detectable activity at CB1 [2].

Medicinal Chemistry Structure-Activity Relationship CB2 Selectivity

Validated Research and Industrial Applications for APICA (CAS 1345973-50-3)


Forensic Toxicology: Reference Standard for Analytical Method Development and Metabolite Identification

APICA is an essential analytical reference standard for forensic and clinical toxicology laboratories. Its distinct metabolic profile, characterized by preferred di- and tri-hydroxylated urinary metabolites, allows for the specific confirmation of APICA consumption and differentiation from related compounds like its fluorinated analog STS-135 (which yields a different major metabolite) [1][2]. Procuring a characterized, high-purity standard of APICA is mandatory for developing and validating accurate LC-MS/MS or GC-MS methods for forensic casework and workplace drug testing.

Cannabinoid Pharmacology: A Balanced CB1/CB2 Agonist Probe for In Vitro Studies

For researchers investigating the endocannabinoid system, APICA serves as a valuable pharmacological probe due to its potent and balanced agonist activity at both CB1 (EC50=34 nM) and CB2 (EC50=29 nM) receptors [3]. Unlike compounds with extreme subtype bias, APICA allows for the study of downstream signaling pathways that are co-activated by both receptors. Its intermediate in vivo potency ranking, as established in comparative studies, also makes it a suitable tool for animal behavioral pharmacology studies where extreme potency could be a confounder [4].

Medicinal Chemistry: A Versatile Scaffold for Developing Next-Generation CB2-Selective Therapeutics

APICA (SDB-001) is a demonstrated starting point for structure-activity relationship (SAR) studies aimed at developing selective CB2 receptor agonists, a class of compounds with therapeutic potential for pain, inflammation, and neurodegenerative diseases, without CB1-mediated psychoactive effects [5]. Rational modification of the APICA scaffold has been shown to yield potent, highly selective CB2 agonists, confirming its utility in drug discovery programs focused on cannabinoid therapeutics [6].

In Vivo Behavioral Pharmacology: An Intermediate-Potency Compound for Studying Cannabimimetic Effects

In comparative in vivo studies using rat biotelemetry, APICA was placed in a distinct intermediate potency tier alongside STS-135 and XLR-11, based on the magnitude of induced hypothermia [7]. This specific potency ranking differentiates it from high-potency SCs like PB-22 and JWH-018. Researchers conducting dose-response studies on locomotor activity, cognitive function, or analgesia can select APICA to achieve robust cannabimimetic effects while mitigating the risks associated with more potent agonists, potentially offering a wider and safer experimental dose range [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apica

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.